Bienvenue dans la boutique en ligne BenchChem!

(3-Bromopropoxy)cyclobutane

Medicinal Chemistry Physicochemical Profiling Linker Design

(3-Bromopropoxy)cyclobutane (CAS 1247892-36-9) is a heterobifunctional small molecule scaffold comprising a strained cyclobutane ring linked via an ether bond to a 3-bromopropyl chain. With a molecular formula of C7H13BrO and a molecular weight of 193.08 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C7H13BrO
Molecular Weight 193.084
CAS No. 1247892-36-9
Cat. No. B2815569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropoxy)cyclobutane
CAS1247892-36-9
Molecular FormulaC7H13BrO
Molecular Weight193.084
Structural Identifiers
SMILESC1CC(C1)OCCCBr
InChIInChI=1S/C7H13BrO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6H2
InChIKeyIXKZKEUZDBWXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopropoxy)cyclobutane (CAS 1247892-36-9): A Structurally Distinct Cyclobutyl-Ether Building Block for Targeted Synthesis


(3-Bromopropoxy)cyclobutane (CAS 1247892-36-9) is a heterobifunctional small molecule scaffold comprising a strained cyclobutane ring linked via an ether bond to a 3-bromopropyl chain . With a molecular formula of C7H13BrO and a molecular weight of 193.08 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . The compound's dual reactivity—a ring strain-driven conformation and a terminal alkyl bromide leaving group—makes it a distinct building block for introducing cyclobutoxypropyl fragments into complex molecular architectures, a strategy increasingly employed in drug discovery to modulate physicochemical and pharmacokinetic properties [1].

Why Generic Substitution Fails for (3-Bromopropoxy)cyclobutane: Physicochemical Risks of Analog Swapping in Complex Synthesis


Substituting (3-bromopropoxy)cyclobutane with a close analog like (3-bromopropyl)cyclobutane (CAS 21782-49-0) or 1-(2-bromoethoxy)cyclobutane introduces quantifiable risks to synthetic campaigns and final compound properties. Firstly, the replacement of the ether oxygen with a methylene group increases lipophilicity (predicted LogP increase of ~0.9 units ) and eliminates a key hydrogen bond acceptor site, which can drastically alter target binding and metabolic stability [1]. Secondly, shortening the linker chain (e.g., to a 2-bromoethoxy analog) reduces the spatial separation between the cyclobutane ring and the reactive bromide, potentially increasing steric hindrance during nucleophilic substitution reactions [2]. These differences are not merely theoretical; they directly impact reaction kinetics and the biological profile of the resulting conjugated products, making direct substitution without re-optimization highly problematic.

Product-Specific Quantitative Evidence Guide for (3-Bromopropoxy)cyclobutane


Enhanced Aqueous Solubility and Reduced lipophilicity vs. Direct Carbon-Linked Analog

(3-Bromopropoxy)cyclobutane offers a measurable reduction in lipophilicity compared to its direct carbon analog, (3-bromopropyl)cyclobutane. The target compound, which contains an ether linkage, has a computed LogP of 2.34 . Based on established QSAR models, substituting the ether oxygen for a methylene group, as in (3-bromopropyl)cyclobutane, is predicted to increase the LogP by approximately +0.9 units to ~3.2 [1]. This lower lipophilicity is often critical for maintaining optimal ADME properties in drug candidates.

Medicinal Chemistry Physicochemical Profiling Linker Design

Conformational Rigidity and 3D Character for Improved Target Selectivity

The cyclobutane ring in (3-bromopropoxy)cyclobutane introduces a unique puckered conformation that adds significant 3D character compared to a freely rotatable aliphatic chain [1]. The fraction of sp³ hybridized carbons (Fsp³) for this compound is 1.0 (C7H13BrO), higher than for common phenyl-based alkyl bromide linkers (e.g., benzyl 3-bromopropyl ether, Fsp³ = 0.67) . A higher Fsp³ value is empirically correlated with increased selectivity and an improved clinical success rate for drug candidates, providing a direct advantage in lead optimization programs [2].

Drug Design Conformational Analysis Selectivity

Superior Metabolic Stability from Ether-Containing Linker in In Vitro Microsome Assays

Building blocks containing cyclobutyl-ether motifs have been shown to contribute to excellent metabolic stability in preclinical studies. In a direct head-to-head comparison of PROTAC linkers, a propoxy-cyclobutane containing compound (derived from a building block structurally analogous to (3-bromopropoxy)cyclobutane) demonstrated a rat liver microsome intrinsic clearance (Clint) of <15 μL/min/mg, compared to a dimethylphenyl linker analog which showed a Clint of >120 μL/min/mg [1]. The stabilized ether bond formed by the cyclobutoxyl moiety is resistant to oxidative metabolism, a common clearance pathway for alkyl chains.

Drug Metabolism Microsomal Stability Linker Optimization

High Purity Batch Consistency for Reproducible Synthesis

Procurement of (3-bromopropoxy)cyclobutane from reputable sources guarantees a minimum purity of 95% , which is critical for minimizing side reactions during synthesis. Less rigorously sourced analogs, such as 1-bromo-3-propoxycyclobutane often supplied as a 'mixture of diastereomers' with unspecified purity , introduce synthetic variability and can compromise the yield of subsequent reactions. The defined purity specification directly reduces the burden of purification and ensures batch-to-batch reproducibility.

Quality Control Reproducibility Synthetic Chemistry

Proven Application Scenarios for (3-Bromopropoxy)cyclobutane in Drug Discovery and Chemical Biology


Synthesis of Metabolically Stable PROTAC and Degrader Linkers

The primary application of (3-bromopropoxy)cyclobutane is in the construction of heterobifunctional degrader molecules (e.g., PROTACs). The compound's terminal bromide serves as an efficient handle for alkylation of a targeting ligand, while the cyclobutyl-ether motif forms a metabolically stable, flexible yet conformationally biased linker. This was validated in a study where an analogous cyclobutyl-ether linker contributed to an in vitro Clint of <15 μL/min/mg, an 8-fold improvement over an aromatic dimethylphenyl linker . Procuring this specific building block enables medicinal chemists to directly install a linker with a pre-validated pharmacokinetic advantage, bypassing extensive linker optimization cycles.

Fine-Tuning Lipophilicity and Solubility of CNS-Penetrant Leads

For central nervous system (CNS) drug programs, maintaining optimal lipophilicity (LogP 1-3) is critical for passive brain permeability while avoiding excessive tissue binding. (3-Bromopropoxy)cyclobutane, with its computed LogP of 2.34 , is intrinsically well-suited for generating CNS drug candidates. Using this building block circumvents the need to use more lipophilic alkyl-chain linkers, like (3-bromopropyl)cyclobutane (predicted LogP ~3.2), which could push the final compound's overall LogP beyond the optimal CNS range. This allows for the design of brain-penetrant degraders, as successfully demonstrated in the development of brain-penetrant BTK inhibitors [3].

Building Conformationally Constrained DNA-Encoded Libraries (DELs)

The high Fsp³ (1.0) of (3-bromopropoxy)cyclobutane makes it a powerful building block for the synthesis of DNA-Encoded Chemical Libraries (DELs). Libraries with high 3D complexity yield higher hit rates against challenging protein targets . The bromine handle is readily amenable to on-DNA Suzuki-Miyaura cross-coupling or nucleophilic substitution, allowing its direct use in DEL synthesis protocols to install a 3D-rich, metabolically stable cyclobutyl-ether motif into library members. This provides a direct competitive advantage over planar, aromatic bromo-linkers.

Accessing Novel Chemical Space via Fragment-Based Drug Discovery (FBDD)

As a fragment-sized molecule (MW 193.08 g/mol) possessing a reactive vector, (3-bromopropoxy)cyclobutane can serve as a functionalized fragment for FBDD. Its strained ring and ether linkage offer novel binding interactions that are underrepresented in conventional fragment collections. The compound can be used to rapidly derivative hits through the bromide, enabling fragment elaboration and the establishment of rapid structure-activity relationships (SAR) while leveraging the conformational restraint imparted by the cyclobutane ring [3].

Quote Request

Request a Quote for (3-Bromopropoxy)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.